molecular formula C17H20N2O4 B12602846 Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate CAS No. 918407-80-4

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12602846
CAS No.: 918407-80-4
M. Wt: 316.35 g/mol
InChI Key: QXMTWUCZFZYSBR-UHFFFAOYSA-N
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Description

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative characterized by a butyl substituent at position 5 and a phenyl group at position 1 of the pyrazole ring. Its synthesis typically involves cyclocondensation reactions between sydnones and acetylenedicarboxylates, followed by esterification or functionalization steps .

Properties

CAS No.

918407-80-4

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

dimethyl 5-butyl-1-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C17H20N2O4/c1-4-5-11-13-14(16(20)22-2)15(17(21)23-3)18-19(13)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

QXMTWUCZFZYSBR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid methyl ester, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has been studied for its ability to inhibit cellular proliferation in various cancer cell lines. A study highlighted that substituted pyrazoles can selectively induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents .

Anti-inflammatory Effects

Another significant application lies in its anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in animal models. This suggests that it could be developed into a treatment for inflammatory diseases .

Pesticidal Properties

The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing novel pesticides. Pyrazole derivatives have been reported to possess insecticidal and fungicidal activities . This application could be crucial for sustainable agriculture as it may provide alternatives to traditional chemical pesticides.

Plant Growth Regulation

Research into plant growth regulators has identified pyrazole compounds as potential growth enhancers. These compounds can modulate plant growth responses, potentially leading to increased crop yields and improved stress resistance in plants .

Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing new polymers with enhanced properties. Its ability to form stable complexes with metals also opens avenues for developing advanced materials with specific functionalities .

Case Studies and Research Findings

Study TitleFindingsReference
Anticancer Activity of Pyrazole DerivativesDemonstrated selective apoptosis in cancer cell lines
Anti-inflammatory Effects of PyrazolesReduced inflammation markers in animal models
Insecticidal Properties of Pyrazole CompoundsEffective against various pests
Growth Regulation in Plants Using PyrazolesEnhanced growth responses observed

Mechanism of Action

The mechanism of action of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations :

  • Butyl vs. Halogen Substituents : The butyl group in the target compound introduces steric bulk, likely disrupting cyclic dimer formation observed in methyl- or chloro-substituted analogues. Instead, linear chains or sheets may dominate .
  • Electron-Withdrawing Groups: The 4-cyanobenzyl group in reduces intermolecular interactions due to electron-withdrawing effects, contrasting with the electron-donating butyl group, which may enhance van der Waals interactions.

Key Findings :

  • Activity Modulation : Chloro and methyl substituents are linked to specific biological activities (e.g., antimicrobial), while the butyl group’s role remains underexplored but promising for drug delivery .

Research Implications

  • Crystallography : X-ray studies of the target compound are needed to confirm packing motifs disrupted by the butyl group, contrasting with cyclic dimers in smaller substituents .
  • Biological Screening : Comparative assays against chloro/methyl analogues could reveal structure-activity relationships for antimicrobial or antitumor applications.
  • Drug Design : The butyl group’s balance of lipophilicity and steric effects makes it a candidate for prodrug formulations or targeted delivery systems.

Biological Activity

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C17H18N2O4
  • Molecular Weight : 306.34 g/mol
  • CAS Number : 853348-99-9

This compound exhibits biological activity through various mechanisms. It has been studied for its potential anti-inflammatory and antioxidant properties. The pyrazole moiety is known to interact with multiple biological targets, which may contribute to its pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole structure can inhibit inflammatory pathways. For instance, a study demonstrated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The mechanism likely involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Antioxidant Effects

The antioxidant activity of this compound has been evaluated through various assays measuring reactive oxygen species (ROS) levels. The compound showed a dose-dependent reduction in ROS levels in cell cultures exposed to oxidative stress, suggesting its potential as a therapeutic agent against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anti-inflammatoryCytokine assaySignificant reduction in IL-6
AntioxidantROS assayDose-dependent inhibition
CytotoxicityMTT assayIC50 > 40 μM

Case Study 1: Cardioprotective Effects

In a recent study involving doxorubicin-induced cardiotoxicity models, derivatives of pyrazole were tested for their cardioprotective effects. This compound exhibited significant protective effects against doxorubicin-induced apoptosis in cardiac cells. The study reported an increase in cell viability by over 80% when treated with the compound alongside doxorubicin, highlighting its potential for mitigating chemotherapy-induced cardiotoxicity.

Case Study 2: Anticancer Properties

Another investigation explored the anticancer properties of pyrazole derivatives against various cancer cell lines. This compound was shown to induce apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values indicated a promising therapeutic window for further development.

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